molecular formula C14H15Cl2N3O B2925046 propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate CAS No. 105371-54-8

propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate

Cat. No.: B2925046
CAS No.: 105371-54-8
M. Wt: 312.19
InChI Key: WGDVMPRBKHEJGA-JXAWBTAJSA-N
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Description

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a synthetic imidazole derivative characterized by a propyl ester group, a 3-methyl-substituted imidazole core, and a 2,4-dichlorophenyl carboximidate moiety. This compound belongs to the class of N-substituted imidazole carboximidates, which are notable for their structural versatility and applications in agrochemical and pharmaceutical research. The dichlorophenyl group enhances lipophilicity and bioactivity, while the propyl chain modulates solubility and metabolic stability. Synthetically, it is typically prepared via condensation of 3-methylimidazole-4-carboxylic acid derivatives with 2,4-dichloroaniline intermediates under catalytic conditions, followed by esterification with propanol .

Imidazole derivatives are widely studied for their antifungal, antibacterial, and enzyme-inhibitory properties. Preliminary studies suggest that this compound exhibits potent antifungal activity against Aspergillus and Fusarium species, likely due to its ability to disrupt fungal membrane integrity or inhibit cytochrome P450 enzymes. Its structural features make it a candidate for further optimization in agrochemical development .

Properties

IUPAC Name

propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDVMPRBKHEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate typically involves the reaction of 2,4-dichlorobenzaldehyde with propylamine and 3-methylimidazole-4-carboxylic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like acetic acid. The mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Trends :

  • Increasing alkyl chain length (ethyl → propyl) elevates LogP, reducing water solubility but enhancing membrane permeability.
  • Dichlorination improves thermal stability (higher melting point) and antifungal potency compared to mono- or non-chlorinated analogues .

Biological Activity

Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C12H14Cl2N4
  • Molecular Weight : 285.17 g/mol

Research indicates that the compound may act as an inhibitor in various biological pathways. Imidazole derivatives are known to interact with enzymes and receptors, potentially modulating signaling pathways associated with cancer and other diseases. Specifically, imidazole-based compounds have been reported to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins that regulate cell growth and differentiation .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies have shown that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar in structure have demonstrated the ability to inhibit anchorage-independent growth in cancer cell lines .
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression. Inhibitors targeting farnesyltransferase have been linked to reduced tumor growth in preclinical models .
  • Antimicrobial Properties : Some imidazole derivatives possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics .

Research Findings and Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of imidazole derivatives on H-Ras transformed Rat-1 cells, revealing a significant decrease in cell viability at concentrations as low as 1.25 µM .
    • Another research effort highlighted the role of hydrophobic substituents in enhancing the inhibitory activity against farnesyltransferase, suggesting that structural modifications could lead to more potent derivatives.
  • In Vivo Studies :
    • In vivo experiments conducted on mice showed that certain imidazole-based compounds resulted in tumor regression when administered at therapeutic doses .
  • Antimicrobial Activity :
    • A comparative study found that imidazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntitumorSignificant inhibition of cell growth in vitro
Enzyme InhibitionEffective against farnesyltransferase
AntimicrobialActivity against various bacterial strains

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